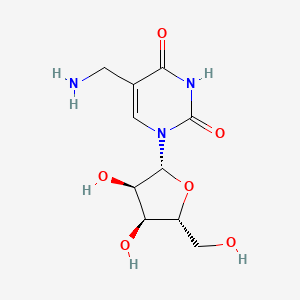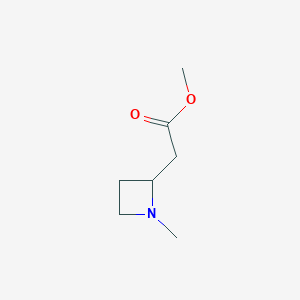![molecular formula C9H8N2O4 B12866565 2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)
2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a complex organic compound that features both an oxazole ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acids under acidic or basic conditions. For instance, the reaction of 2-aminophenol with glyoxylic acid in the presence of a catalyst can yield the desired product . Another method involves the use of electrochemical conditions where acetic acid acts as an electrolyte, providing a cleaner reaction with minimal impurities .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzo[d]oxazol-5-yl)-boronic acid hydrochloride: This compound shares a similar oxazole ring structure but differs in its functional groups and chemical properties.
2-(Benzo[d]oxazol-2-yl) aniline: Another related compound with a similar core structure but different substituents.
Uniqueness
2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is unique due to its combination of an amino group and a hydroxyacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-(2-amino-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8N2O4/c10-9-11-6-4(7(12)8(13)14)2-1-3-5(6)15-9/h1-3,7,12H,(H2,10,11)(H,13,14) |
InChI Key |
UKLOEPDTFJNYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)








![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12866528.png)

